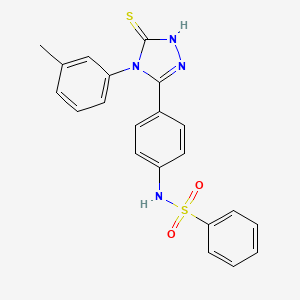
N-(4-(5-Mercapto-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(5-Mercapto-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide is a complex organic compound that features a triazole ring, a mercapto group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-Mercapto-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the mercapto group and the benzenesulfonamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-(5-Mercapto-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nitrating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group typically yields disulfides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(4-(5-Mercapto-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an enzyme inhibitor and a probe for studying biological pathways.
Medicine: Preliminary studies suggest that it may have anticancer and antimicrobial properties.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism by which N-(4-(5-Mercapto-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets. The triazole ring and mercapto group can interact with enzymes and proteins, potentially inhibiting their activity. The benzenesulfonamide moiety may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-mercapto-1,2,4-triazole: Shares the triazole and mercapto groups but lacks the benzenesulfonamide moiety.
5-Mercapto-4-phenyl-1,2,4-triazole: Similar structure but with different substituents on the triazole ring.
Uniqueness
N-(4-(5-Mercapto-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the benzenesulfonamide moiety distinguishes it from other triazole derivatives, potentially enhancing its activity and selectivity in various applications.
Properties
Molecular Formula |
C21H18N4O2S2 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[4-[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C21H18N4O2S2/c1-15-6-5-7-18(14-15)25-20(22-23-21(25)28)16-10-12-17(13-11-16)24-29(26,27)19-8-3-2-4-9-19/h2-14,24H,1H3,(H,23,28) |
InChI Key |
YGKBVOCDPSFXFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NNC2=S)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















